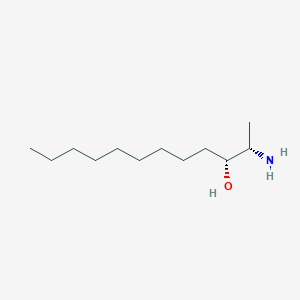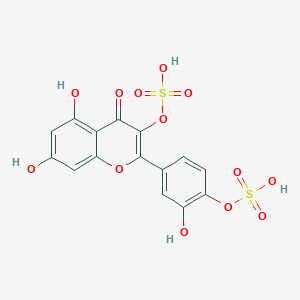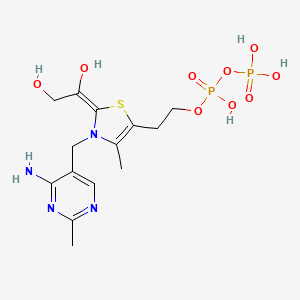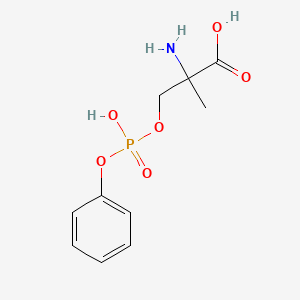
L-fuculose 1-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-fuculose 1-phosphate(2-) is dianion of L-fuculose 1-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a L-fuculose 1-phosphate.
Aplicaciones Científicas De Investigación
Role in Glycosylation Disorders
L-fuculose 1-phosphate is linked to the metabolic pathways involving the synthesis of GDP-fucose, a donor substrate for fucosyltransferases. Research indicates the critical role of the enzyme fucokinase, responsible for converting L-fucose to fucose-1-phosphate, in these pathways. Pathogenic variants in the gene encoding this enzyme (FUK) have been connected to severe developmental disorders, highlighting the importance of L-fucose and its derivatives in human physiology. The study by Ng et al. (2018) details two individuals with pathogenic variants in FUK presenting severe developmental delays and other symptoms. Their findings emphasize the significance of the fucose-salvage pathway, where L-fucose is converted to fucose-1-phosphate, in normal human development and the pathological consequences of its disruption (Ng et al., 2018).
Interaction with Sphingolipid Metabolism
L-fuculose 1-phosphate's metabolic pathways intersect with sphingolipid metabolism, as evidenced by studies on the effects of fumonisin, a toxin that inhibits ceramide synthase. Research by Riley et al. (2015) showed that high intake of fumonisin is correlated with changes in sphinganine 1-phosphate levels in human blood, indicating a complex interplay between these metabolic pathways and the potential role of L-fuculose 1-phosphate in modulating these interactions (Riley et al., 2015).
Propiedades
Fórmula molecular |
C6H11O8P-2 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6-/m0/s1 |
Clave InChI |
KNYGWWDTPGSEPD-LFRDXLMFSA-L |
SMILES isomérico |
C[C@@H]([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |
SMILES |
CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
SMILES canónico |
CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)








